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Ssaa09E2

SARS-CoV entry inhibition Pseudovirus assay Antiviral potency

Researchers studying SARS-CoV entry often face ambiguity in distinguishing receptor-blocking from other inhibitory effects. SSAA09E2 resolves this by selectively disrupting SARS-S-ACE2 binding (EC50=3.1 μM), validated in pseudovirus neutralization assays. • Unique mechanism: Blocks spike-ACE2 interaction without affecting cathepsin L or membrane fusion. • Validated selectivity: Selectivity index >33 with low cytotoxicity; ideal positive control for inter-laboratory reproducibility. • Reliable supply: Stocked in 5-100 mg quantities with global fulfillment.

Molecular Formula C16H20N4O2
Molecular Weight 300.36 g/mol
Cat. No. B7788731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSsaa09E2
Molecular FormulaC16H20N4O2
Molecular Weight300.36 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=NO3
InChIInChI=1S/C16H20N4O2/c1-19-8-10-20(11-9-19)14-4-2-13(3-5-14)12-17-16(21)15-6-7-18-22-15/h2-7H,8-12H2,1H3,(H,17,21)
InChIKeyOMRXBNSVRJWWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SSAA09E2: ACE2-Targeted Entry Inhibitor


SSAA09E2 (CAS 883944-52-3), chemically N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide, is a synthetic small molecule identified from a high-throughput screen as an inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) entry [1]. It functions by blocking the early interaction between the viral spike glycoprotein (SARS-S) and the host cell receptor angiotensin-converting enzyme 2 (ACE2), thereby preventing viral attachment and subsequent replication [1].

SSAA09E2: Substitution Limitations


Compounds that inhibit SARS‑CoV entry employ mechanistically distinct strategies—some block cathepsin L‑mediated processing of the spike protein, while others prevent membrane fusion. SSAA09E2 is uniquely validated to disrupt the initial SARS‑S–ACE2 receptor interaction [1]. Substituting SSAA09E2 with another inhibitor without confirming mechanism‑specific activity can lead to erroneous conclusions about pathway involvement and confound comparative data interpretation.

SSAA09E2: Head-to-Head Evidence vs. Analogs


Superior Potency in Pseudovirus Entry Assay

In a direct head‑to‑head comparison using a SARS/HIV pseudotype‑based infection assay in 293T cells, SSAA09E2 inhibited viral entry with an EC50 of 3.1 ± 0.2 μM, whereas SSAA09E1 required 6.7 ± 0.4 μM and SSAA09E3 required 9.7 ± 0.8 μM [1]. This demonstrates that SSAA09E2 is the most potent of the three mechanistically distinct inhibitors identified in the same screening campaign.

SARS-CoV entry inhibition Pseudovirus assay Antiviral potency

Higher Selectivity Index

In the same 293T cell system, the selectivity index (SI = CC50/EC50) of SSAA09E2 exceeded 33 (CC50 >100 μM, EC50 3.1 μM), while SSAA09E3 exhibited an SI of only 2 (CC50 20 μM, EC50 9.7 μM) [1]. SSAA09E1 had an SI >16 (CC50 >100 μM).

Selectivity index Cytotoxicity Antiviral safety window

Specific ACE2–Spike Interaction Blockade

Immunoprecipitation assays demonstrated that only SSAA09E2 interfered with the binding of SARS‑S RBD to soluble ACE2; SSAA09E1 and SSAA09E3 had no effect [1]. In a cathepsin L enzymatic assay, SSAA09E2 exhibited no inhibition at 25 μM, whereas SSAA09E1 inhibited cathepsin L with an IC50 of 5.33 ± 0.61 μM [1]. SSAA09E3 also lacked cathepsin L inhibition.

Mechanism of action ACE2‑Spike interaction Cathepsin L

ACE2–RBD Destabilization in Silico

Molecular dynamics simulations revealed that SSAA09E2 binds to the druggable pocket of the ACE2–RBD complex and induces significant conformational changes, altering hydrogen‑bond networks and protein flexibility [1]. These changes are consistent with a destabilization mechanism that could prevent or reverse virus–receptor engagement.

Molecular dynamics ACE2‑RBD destabilization In silico validation

Benchmark in Virtual Screening

A 2024 machine‑learning‑based virtual screening framework employed SSAA09E2 and nilotinib as reference inhibitors. Newly identified candidates demonstrated superior binding site selectivity compared to both reference compounds, underscoring SSAA09E2's role as a widely accepted benchmark for ACE2‑targeted drug discovery [1].

Virtual screening Machine learning Binding site selectivity

SSAA09E2: Research Applications


Mechanistic Dissection of Entry Pathways

Researchers investigating the relative contributions of receptor binding, endosomal proteolysis, and membrane fusion can use SSAA09E2 as a specific probe for the SARS‑S–ACE2 interaction step. Comparative studies with SSAA09E1 (cathepsin L inhibitor) and SSAA09E3 (fusion inhibitor) allow unambiguous assignment of entry blockades to distinct mechanistic nodes [1].

ACE2–Spike Interaction Assay Validation

In biochemical or cell‑based assays measuring SARS‑S binding to ACE2 (e.g., ELISA, surface plasmon resonance, or pseudovirus neutralization), SSAA09E2 serves as a positive control inhibitor with well‑characterized potency (EC50 = 3.1 μM) and low cytotoxicity [1]. Its use ensures assay responsiveness and facilitates inter‑laboratory reproducibility.

Structure-Based Drug Design Benchmark

Given its established binding to the ACE2–RBD interface and its adoption as a reference inhibitor in machine‑learning‑driven virtual screening [2][3], SSAA09E2 is an ideal baseline for evaluating novel small molecules predicted to disrupt spike–receptor interactions. Procurement for computational chemistry groups supports the generation of comparative binding metrics.

Comparative Pharmacology of Entry Inhibitors

Because SSAA09E2 exhibits a distinct mechanism (ACE2 interaction blockade) and a favorable selectivity index (>33) relative to in‑class alternatives [1], it is a valuable tool for side‑by‑side assessments of potency, cytotoxicity, and mechanism specificity. Such studies inform the selection of chemical probes for in vivo proof‑of‑concept experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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